REACTION_CXSMILES
|
O1CCCC1.[OH-].[Na+].C([N:10]1[CH2:15][CH2:14][N:13]([CH:16]([C:25]2[CH:30]=[CH:29][C:28]([O:31][CH3:32])=[CH:27][CH:26]=2)[C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)[CH2:12][CH2:11]1)=O>CO>[CH3:32][O:31][C:28]1[CH:27]=[CH:26][C:25]([CH:16]([C:17]2[CH:18]=[CH:19][C:20]([O:23][CH3:24])=[CH:21][CH:22]=2)[N:13]2[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]2)=[CH:30][CH:29]=1 |f:1.2|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
above-mentioned compound ( 2 )
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCN(CC1)C(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the reaction solution to roughly 10 ml
|
Type
|
CONCENTRATION
|
Details
|
saturating it with sodium chloride
|
Type
|
EXTRACTION
|
Details
|
the concentrate was extracted with dichloromethane (20 ml×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |